molecular formula C6H10O B8589318 cis-Cyclohexene Oxide

cis-Cyclohexene Oxide

Cat. No. B8589318
M. Wt: 98.14 g/mol
InChI Key: ZWAJLVLEBYIOTI-OLQVQODUSA-N
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Patent
US08889741B2

Procedure details

The reaction and aftertreatment were conducted in the same manner as in Example 155b by using the 1-[(2-methoxyethoxy)methyl]-1H-pyrazole (2.00 g, 12.8 mmol) prepared in Example 155a, butyl lithium (2.69 M solution in hexane; 4.76 mL, 12.8 mmol), a boron trifluoride-diethyl ether complex (2.68 mL, 21.3 mmol), cyclohexene oxide (1.05 g, 10.7 mmol) and THF (100 mL), to yield the title compound (1.64 g, 60%) as a colorless oil.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
4.76 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][N:7]1[CH:11]=[CH:10][CH:9]=[N:8]1.[CH2:12]([Li])[CH2:13][CH2:14]C.[CH2:17]1[CH2:21][O:20][CH2:19][CH2:18]1>>[CH:4]12[O:5][CH:6]1[CH2:12][CH2:13][CH2:14][CH2:3]2.[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][N:7]1[C:11]([C@H:17]2[CH2:18][CH2:19][CH2:13][CH2:12][C@@H:21]2[OH:20])=[CH:10][CH:9]=[N:8]1

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
COCCOCN1N=CC=C1
Step Three
Name
Quantity
4.76 mL
Type
reactant
Smiles
C(CCC)[Li]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction and aftertreatment

Outcomes

Product
Name
Type
product
Smiles
C12C(CCCC1)O2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.7 mmol
AMOUNT: MASS 1.05 g
Name
Type
product
Smiles
COCCOCN1N=CC=C1[C@@H]1[C@H](CCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.64 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08889741B2

Procedure details

The reaction and aftertreatment were conducted in the same manner as in Example 155b by using the 1-[(2-methoxyethoxy)methyl]-1H-pyrazole (2.00 g, 12.8 mmol) prepared in Example 155a, butyl lithium (2.69 M solution in hexane; 4.76 mL, 12.8 mmol), a boron trifluoride-diethyl ether complex (2.68 mL, 21.3 mmol), cyclohexene oxide (1.05 g, 10.7 mmol) and THF (100 mL), to yield the title compound (1.64 g, 60%) as a colorless oil.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
4.76 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][N:7]1[CH:11]=[CH:10][CH:9]=[N:8]1.[CH2:12]([Li])[CH2:13][CH2:14]C.[CH2:17]1[CH2:21][O:20][CH2:19][CH2:18]1>>[CH:4]12[O:5][CH:6]1[CH2:12][CH2:13][CH2:14][CH2:3]2.[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][N:7]1[C:11]([C@H:17]2[CH2:18][CH2:19][CH2:13][CH2:12][C@@H:21]2[OH:20])=[CH:10][CH:9]=[N:8]1

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
COCCOCN1N=CC=C1
Step Three
Name
Quantity
4.76 mL
Type
reactant
Smiles
C(CCC)[Li]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction and aftertreatment

Outcomes

Product
Name
Type
product
Smiles
C12C(CCCC1)O2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.7 mmol
AMOUNT: MASS 1.05 g
Name
Type
product
Smiles
COCCOCN1N=CC=C1[C@@H]1[C@H](CCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.64 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.